Ethyl (4-fluoro-2-methylbenzoyl)acetate
Overview
Description
Ethyl (4-fluoro-2-methylbenzoyl)acetate is a chemical compound with the molecular formula C12H13FO3 and a molecular weight of 224.23 g/mol. It is an ester derivative primarily used in scientific experiments, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-fluoro-2-methylbenzoyl)acetate typically involves the esterification of 4-fluoro-2-methylbenzoic acid with ethyl acetate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-fluoro-2-methylbenzoyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 4-fluoro-2-methylbenzoic acid.
Reduction: 4-fluoro-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (4-fluoro-2-methylbenzoyl)acetate is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of more complex molecules. Its applications span across:
Mechanism of Action
The mechanism of action of Ethyl (4-fluoro-2-methylbenzoyl)acetate involves its interaction with various molecular targets. In organic synthesis, it acts as an electrophile, participating in nucleophilic substitution reactions. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-fluoro-2-methylbenzoate)
- Ethyl (4-chloro-2-methylbenzoyl)acetate
- Ethyl (4-bromo-2-methylbenzoyl)acetate
Uniqueness
Ethyl (4-fluoro-2-methylbenzoyl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain nucleophilic substitution reactions compared to its chloro or bromo analogs. The fluorine atom also influences the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDJNVGINCPBAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.